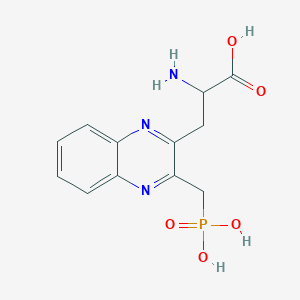
alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a phosphonomethyl group, and a quinoxaline ring, making it a versatile molecule in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with phosphonomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives.
科学的研究の応用
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Known for its role as an agonist for AMPA receptors.
Alpha-Amino-3-phosphonomethyl-7-ethoxy-2-quinolinepropanoic acid: Another derivative with similar structural features but different functional groups.
Uniqueness
Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is unique due to its specific combination of functional groups and the presence of a quinoxaline ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H14N3O5P |
|---|---|
分子量 |
311.23 g/mol |
IUPAC名 |
2-amino-3-[3-(phosphonomethyl)quinoxalin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H14N3O5P/c13-7(12(16)17)5-10-11(6-21(18,19)20)15-9-4-2-1-3-8(9)14-10/h1-4,7H,5-6,13H2,(H,16,17)(H2,18,19,20) |
InChIキー |
QKDTVZWQNXQUSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CP(=O)(O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


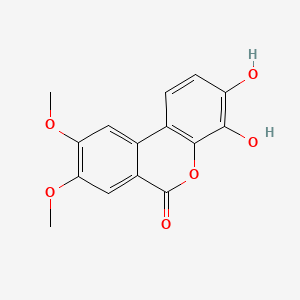

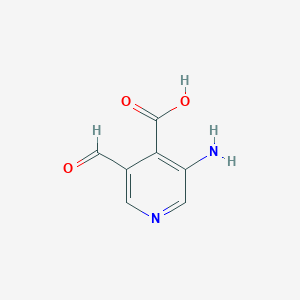
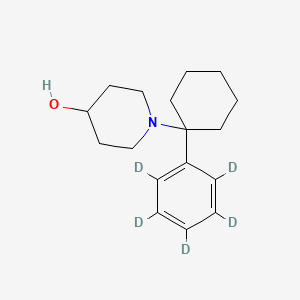

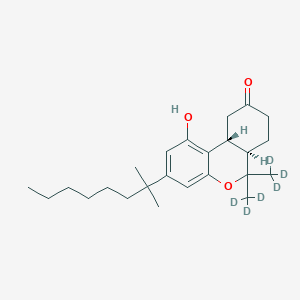
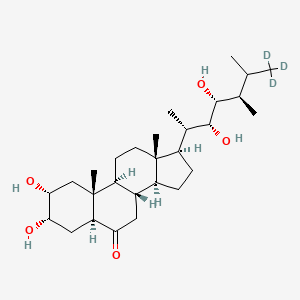
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
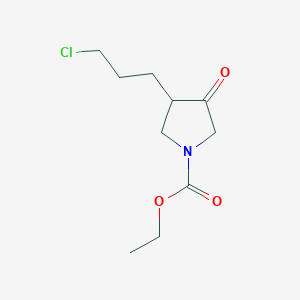

![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)

